1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound can be used in biological assays to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific cellular responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-(4′-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide share structural similarities with 1-(1-(2,4-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide.
Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone moiety, such as spirooxindolopyrrolidine-embedded piperidinone, also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C18H23N3O5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H23N3O5/c1-25-12-3-4-13(15(9-12)26-2)21-16(22)10-14(18(21)24)20-7-5-11(6-8-20)17(19)23/h3-4,9,11,14H,5-8,10H2,1-2H3,(H2,19,23) |
InChI Key |
UKUQGHHCAZHWQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)OC |
Origin of Product |
United States |
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